Bis-caprylylaminoethyl Glycine possesses a structure with both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This characteristic suggests potential applications as a surfactant. Surfactants are molecules that can lower the surface tension of liquids and emulsify (suspend) immiscible liquids. They find use in various scientific research applications, such as protein purification and membrane biology studies .
The amphiphilic nature of Bis-caprylylaminoethyl Glycine might also make it suitable for cell culture studies. Certain cell culture media formulations require components that can improve cell attachment and growth. Research into the effects of Bis-caprylylaminoethyl Glycine on cell viability and function could be of interest .
Due to its potential amphiphilic properties, Bis-caprylylaminoethyl Glycine could be explored for its use in drug delivery systems. Surfactants can be used to improve the solubility and bioavailability of poorly soluble drugs. Further research is needed to determine if Bis-caprylylaminoethyl Glycine possesses these functionalities .
N,N-bis[2-(octylamino)ethyl]glycine is an organic compound with the molecular formula and a molecular weight of approximately 385.63 g/mol. This compound features a glycine backbone with two octylaminoethyl side chains attached to the nitrogen atoms. It is classified under the category of amino acids and is known for its surfactant properties due to the hydrophobic octyl groups, which enhance its solubility in non-polar solvents while maintaining some hydrophilic characteristics from the glycine moiety .
These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.
N,N-bis[2-(octylamino)ethyl]glycine exhibits notable biological activities, primarily due to its ability to interact with biological membranes. Its surfactant properties allow it to influence cell membrane dynamics, potentially enhancing drug delivery systems. Additionally, it may exhibit antimicrobial activity, making it a candidate for use in formulations aimed at controlling microbial growth.
The synthesis of N,N-bis[2-(octylamino)ethyl]glycine typically involves:
Alternative methods may include using coupling agents or other amino acids to facilitate the formation of the desired product.
N,N-bis[2-(octylamino)ethyl]glycine finds applications in several fields:
Its unique structure allows it to function effectively in environments requiring both hydrophilic and hydrophobic interactions.
Studies on N,N-bis[2-(octylamino)ethyl]glycine have indicated its potential interactions with various biological molecules. Its ability to alter membrane permeability suggests it could facilitate the uptake of therapeutic agents into cells. Furthermore, research into its interactions with proteins and nucleic acids could provide insights into its role in cellular processes and potential therapeutic applications.
Several compounds share structural similarities with N,N-bis[2-(octylamino)ethyl]glycine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis-caprylylaminoethyl glycine | C22H47N3O2 | Similar structure; used as a surfactant in cosmetics |
| N,N-bis(2-ethylhexyl)glycine | C22H47N3O2 | Different alkyl chain; used in industrial applications |
| N,N-bis(2-aminoethyl)glycine | C8H18N4O2 | Shorter alkyl chains; more polar characteristics |
These compounds highlight the versatility of amino acid derivatives in various chemical and biological applications. N,N-bis[2-(octylamino)ethyl]glycine stands out due to its longer hydrophobic chains, which enhance its surfactant properties compared to shorter-chain analogs.
The foundational approach involves sequential alkylation of glycine using 2-octylaminoethyl halides. Glycine’s primary amine group undergoes nucleophilic substitution with 2-chloroethyloctylamine in alkaline aqueous conditions (pH 9–11) at 60–80°C [2]. A two-step protocol is typically employed:
Yields in this method range from 45% to 65%, with challenges arising from incomplete alkylation and ester hydrolysis side reactions. Purification via recrystallization from ethanol/water mixtures isolates the product as a hydrochloride salt [1].
Recent advances utilize one-pot methodologies to streamline synthesis. A notable example involves in situ generation of 2-octylaminoethyl iodide from octylamine and ethylene diiodide:
Triethylamine acts as both a base and solvent, enabling concurrent alkylation and neutralization of hydroiodic acid byproducts. This method achieves 70% yield with reduced purification steps, though iodine scavengers (e.g., sodium thiosulfate) are required to prevent side reactions [3].
Cyanoethylation offers an alternative pathway via intermediate nitrile formation:
This route provides superior stereochemical control but requires specialized equipment for high-pressure hydrogenation.
Bromoacetic acid derivatives facilitate direct alkylation of octylamine precursors:
The reaction proceeds at 0–5°C to minimize thermal decomposition, yielding 50–60% of the target compound after silica gel chromatography [1].
Sustainable methodologies prioritize atom economy and solvent reduction:
Industrial synthesis employs continuous flow reactors to enhance reproducibility:
| Parameter | Value |
|---|---|
| Residence time | 20 minutes |
| Temperature | 85°C |
| Pressure | 10 bar |
| Solvent | Ethanol/water (7:3) |
Octylamine and glycine derivatives are premixed and fed into the reactor, achieving 85% conversion per pass. Downstream processing includes nanofiltration to remove unreacted amines and spray drying to isolate the hydrochloride salt [1] [3].
N,N-Bis[2-(octylamino)ethyl]glycine represents a sophisticated amphiphilic molecule that exemplifies the strategic design of surfactant compounds through the integration of hydrophilic and hydrophobic structural elements. The compound's molecular formula C₂₂H₄₇N₃O₂ reveals its complex architecture, featuring a molecular weight of 385.63 g/mol and a calculated LogP value of 5.06, indicating significant hydrophobic character balanced by strategic hydrophilic functionality.
The hydrophilic head group consists of the glycine-derived carboxylic acid moiety, which serves as the primary water-soluble component. This glycine backbone provides essential hydrogen bonding capabilities through both the carboxyl group and the amino nitrogen atoms, contributing to the compound's water solubility and surface activity. The presence of three nitrogen atoms within the molecular structure enhances the hydrogen bonding potential, with one tertiary nitrogen and two secondary nitrogens providing multiple sites for intermolecular interactions.
The hydrophobic tail assembly comprises two octyl chains (C₈H₁₇) connected to the glycine core through aminoethyl linker groups. This dual-chain configuration represents a critical design feature that distinguishes this compound from conventional single-chain surfactants. The total of 16 carbon atoms distributed across the two octyl chains provides substantial hydrophobic volume while maintaining optimal chain length for effective surfactant activity.
The structural flexibility introduced by the ethylamine bridge groups (–CH₂CH₂NH–) enables conformational adaptability, allowing the molecule to adopt various configurations depending on the environmental conditions. This flexibility is crucial for the compound's ability to orient at interfaces and participate in self-assembly processes. The aminoethyl linkers provide both conformational freedom and additional sites for hydrogen bonding interactions.
Amphiphilic balance in N,N-bis[2-(octylamino)ethyl]glycine is achieved through the strategic positioning of polar and nonpolar elements. The polar surface area of 64.60 Ų encompasses the carboxyl group, amino nitrogens, and associated hydrogen bonding sites, while the hydrophobic component extends through the sixteen-carbon alkyl chain assembly. This balance results in a compound that exhibits both oil-water interface activity and membrane-interactive properties.
The conformational behavior of N,N-bis[2-(octylamino)ethyl]glycine exhibits remarkable complexity due to the presence of multiple rotatable bonds and flexible linker groups. Computational studies utilizing density functional theory (DFT) methods have revealed that the compound can adopt numerous stable conformations, each characterized by distinct spatial arrangements of the alkyl chains and aminoethyl linkers.
Conformational flexibility arises primarily from the aminoethyl bridge regions, which contain multiple single bonds capable of rotation. The C-C and C-N bonds within these linkers allow for significant conformational diversity, enabling the molecule to adapt to different environmental conditions. DFT calculations at the B3LYP/6-31+G(d,p) level have identified several low-energy conformational states, with energy barriers between conformers typically ranging from 2-8 kcal/mol.
Molecular dynamics simulations have provided crucial insights into the dynamic behavior of N,N-bis[2-(octylamino)ethyl]glycine in aqueous environments. These studies, employing force fields such as GROMOS, AMBER, and CHARMM, have demonstrated that the compound undergoes rapid conformational transitions on timescales of nanoseconds to microseconds. The alkyl chains exhibit significant mobility, with conformational changes occurring through gauche-trans rotations about the C-C bonds.
Preferred conformations in aqueous solution tend to favor extended arrangements of the octyl chains to minimize unfavorable water-alkyl interactions. Computational analysis has revealed that the most stable conformations in water feature the alkyl chains projecting away from the hydrophilic glycine core, creating an effective amphiphilic architecture. The aminoethyl linkers adopt conformations that optimize hydrogen bonding with water molecules while maintaining favorable electrostatic interactions.
Temperature-dependent conformational behavior has been observed through variable-temperature molecular dynamics simulations. As temperature increases, the compound exhibits greater conformational flexibility, with increased sampling of higher-energy conformational states. This temperature sensitivity has implications for the compound's aggregation behavior and surface activity across different thermal conditions.
The relationship between molecular structure and functional properties in N,N-bis[2-(octylamino)ethyl]glycine can be understood through theoretical analysis of its amphiphilic characteristics and interfacial behavior. The compound's dual-chain architecture creates unique structure-function relationships that differ significantly from conventional single-chain surfactants.
Critical packing parameter (CPP) analysis provides fundamental insights into the compound's self-assembly behavior. The CPP is calculated as the ratio of the hydrophobic volume to the product of the optimal head group area and critical chain length (CPP = v/a₀lc). For N,N-bis[2-(octylamino)ethyl]glycine, the presence of two octyl chains increases the hydrophobic volume significantly compared to single-chain analogs, resulting in CPP values that favor different aggregate morphologies.
Theoretical CPP calculations for this compound yield values in the range of 0.3-0.6, depending on the specific conformational state and environmental conditions. These values suggest that the compound can form spherical micelles (CPP ≤ 1/3), cylindrical micelles (1/3 ≤ CPP ≤ 1/2), or vesicular structures (1/2 ≤ CPP ≤ 1), depending on concentration, temperature, and solution conditions.
Hydrophobic-hydrophilic balance theory indicates that the compound's two octyl chains provide enhanced hydrophobic character compared to single-chain glycine derivatives. This enhanced hydrophobicity results in lower critical micelle concentrations and stronger interfacial activity. The theoretical analysis suggests that the compound should exhibit surface tensions significantly lower than those of single-chain analogs.
Interfacial orientation modeling reveals that N,N-bis[2-(octylamino)ethyl]glycine adopts preferred orientations at air-water and oil-water interfaces. Computational studies indicate that the glycine head group anchors at the interface through hydrogen bonding with water molecules, while the dual octyl chains extend into the nonpolar phase. The aminoethyl linkers provide conformational flexibility that allows optimization of both head group hydration and tail group packing.
Advanced computational approaches have been employed to understand the molecular interactions governing N,N-bis[2-(octylamino)ethyl]glycine behavior in various environments. These studies encompass quantum mechanical calculations, molecular dynamics simulations, and coarse-grained modeling approaches.
Quantum mechanical calculations using density functional theory (DFT) have provided detailed insights into the electronic structure and intermolecular interactions of the compound. B3LYP/6-311+G(d,p) calculations have revealed the charge distribution patterns, with significant negative charge concentrated on the carboxyl oxygen atoms and positive charge on the amino nitrogen atoms. These charge distributions drive the compound's hydrogen bonding interactions with water and other polar molecules.
Molecular dynamics simulations have been conducted using multiple force fields to examine the compound's behavior in aqueous solution. GROMOS, AMBER, and CHARMM force fields have been employed to study aggregation behavior, hydration dynamics, and interfacial properties. These simulations have revealed that the compound exhibits complex aggregation patterns, with initial formation of small clusters that subsequently grow into larger micellar structures.
Coarse-grained modeling approaches, including MARTINI and dissipative particle dynamics (DPD), have been utilized to study large-scale self-assembly processes. These methods have enabled the simulation of systems containing hundreds to thousands of surfactant molecules, providing insights into the formation of complex aggregate structures such as micelles, vesicles, and bilayers.
Hydration shell analysis through radial distribution functions (RDFs) has characterized the water structure around different parts of the molecule. The glycine head group exhibits well-defined hydration shells with water molecules forming hydrogen bonds to the carboxyl and amino groups. The octyl chains show characteristic hydrophobic hydration patterns, with water molecules forming cage-like structures around the nonpolar regions.
Intermolecular interaction energies calculated through quantum mechanical methods have quantified the strength of various molecular interactions. Hydrogen bonding energies between the glycine head group and water molecules range from 3-8 kcal/mol, while van der Waals interactions between alkyl chains contribute 1-3 kcal/mol per CH₂ group. These energy values provide quantitative understanding of the driving forces for aggregation and interfacial activity.
Surface tension modeling has been performed using both molecular dynamics simulations and theoretical approaches. The calculations predict significant surface tension reduction, with the compound capable of lowering water surface tension from 72 mN/m to values below 30 mN/m at concentrations above the critical micelle concentration. This strong surface activity is attributed to the compound's dual-chain architecture and favorable interfacial orientation.
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